N-[(-)-Jasmonoyl]-(L)-valine N-[(-)-Jasmonoyl]-(L)-valine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023543
InChI: InChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1
SMILES:
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol

N-[(-)-Jasmonoyl]-(L)-valine

CAS No.:

Cat. No.: VC18023543

Molecular Formula: C17H27NO4

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(-)-Jasmonoyl]-(L)-valine -

Specification

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
IUPAC Name (2S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]butanoic acid
Standard InChI InChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1
Standard InChI Key LZPFFKBGBPBJAW-OLTVGNICSA-N
Isomeric SMILES CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](C(C)C)C(=O)O
Canonical SMILES CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

JA-Val is characterized by the conjugation of (-)-jasmonic acid to L-valine via an amide bond. Its IUPAC name, N-[2-[(1S,2S)-3-oxo-2-(2Z)-2-penten-1-ylcyclopentyl]acetyl]-L-valine, reflects the stereospecific configuration of the jasmonoyl moiety and the L-form of valine . The compound’s three-dimensional structure, confirmed by PubChem’s 3D conformer model , reveals a cyclopentanone ring fused to a pentenyl side chain and a valine residue (Fig. 1). This configuration is critical for its interactions with enzymatic and receptor proteins.

Table 1: Key Chemical Properties of JA-Val

PropertyValueSource
CAS Registry Number120303-51-7
Molecular FormulaC₁₇H₂₇NO₄
Molecular Weight309.4 g/mol
SMILES NotationC([R])\C=C/CC1(C(=O)CCC1CC([O-])=O)
InChI KeyLZPFFKBGBPBJAW-KHXRIMTESA-M

Biosynthesis and Metabolic Pathways

Enzymatic Conjugation of JA and Valine

JA-Val is synthesized through ATP-dependent conjugation of jasmonic acid and L-valine, catalyzed by jasmonoyl-amino acid synthetases . This reaction parallels the formation of JA-Ile but exhibits substrate specificity for valine. The enzymatic process involves:

  • Activation of JA via adenylation.

  • Nucleophilic attack by the α-amino group of L-valine.

  • Release of AMP and pyrophosphate .

Hydrolysis and Inactivation

Unlike JA-Ile, which is hydrolyzed by jasmonoyl-L-isoleucine hydrolase 1 (JIH1) , JA-Val undergoes limited enzymatic breakdown. In vitro studies show that hydrolysis by nonspecific amidases yields free JA and valine, but this pathway is inefficient compared to the oxidative inactivation of JA-Ile . The metabolic stability of JA-Val may contribute to its accumulation in plant tissues under stress conditions.

Biological Activity and Functional Roles

Modulatory Effects on Gene Expression

Despite its lack of direct signaling activity, JA-Val influences gene expression in barley leaves. Structural studies using JA-Val analogs have identified the cyclopentanone ring and unsaturated side chain as critical motifs for inducing jasmonate-responsive genes . These findings suggest that JA-Val may serve as a partial agonist or competitive inhibitor in JA signaling networks.

Comparative Analysis with Other Jasmonate Conjugates

Table 2: Functional Comparison of JA Conjugates

ConjugateAmino AcidSignaling ActivityRole in DefenseHydrolysis Pathway
JA-IleIsoleucineHighEssentialJIH1-mediated
JA-ValValineNegligibleNone observedNonspecific
JA-AlaAlanineLowMinorIAR3-mediated

The table underscores the specificity of JA-Ile as the primary bioactive conjugate, with JA-Val serving ancillary roles in jasmonate homeostasis.

Research Applications and Future Directions

Tool for Studying JA Signaling Mechanisms

JA-Val’s inability to activate COI1-JAZ interactions makes it a valuable negative control in experiments probing jasmonate receptor specificity . Researchers have utilized JA-Val to map the ligand-binding pockets of JAZ proteins through X-ray crystallography and molecular docking simulations.

Agricultural Biotechnology

Although JA-Val itself lacks direct pesticidal properties, engineering plants with altered JA-Val biosynthesis pathways could modulate endogenous JA levels. Overexpression of JA-Val synthetases might sequester free JA, potentially dampening hypersensitive responses to pathogens without compromising growth .

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